

Application Notes and Protocols for Reactive Brown 23 in Textile Dyeing Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Reactive Brown 23**

Cat. No.: **B15138136**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Reactive Brown 23** in textile dyeing research, with a focus on its application to cotton fibers. The information compiled herein is based on studies of bifunctional reactive dyes, offering representative performance data and standardized experimental protocols.

Introduction to Reactive Brown 23

Reactive Brown 23 is a bifunctional reactive dye, meaning it contains two reactive groups. This characteristic generally leads to a high degree of fixation on cellulosic fibers like cotton, resulting in excellent wash fastness and good overall color durability^[1]. Reactive dyes form a covalent bond with the fiber, making the color an integral part of the textile^{[2][3]}. The application of these dyes is a multi-step process involving dye exhaustion, fixation under alkaline conditions, and a subsequent washing-off phase to remove any unfixed or hydrolyzed dye^[4].

Performance Characteristics

The performance of reactive dyes is evaluated based on several key parameters, including dye uptake (exhaustion), fixation efficiency, and colorfastness to various environmental factors. While specific data for **Reactive Brown 23** is not readily available in the reviewed literature, the following tables summarize representative data for similar bifunctional reactive dyes applied to cotton.

Table 1: Dye Exhaustion and Fixation

Parameter	Typical Value	Conditions
Maximum Exhaustion (%)	65 - 70%	pH 9.5-11[1]
Fixation Efficiency (%)	>85%	For bifunctional reactive dyes

Note: The provided data is for representative bifunctional reactive dyes and should be considered as a guideline for **Reactive Brown 23**. Actual values may vary depending on the specific dyeing conditions and substrate.

Table 2: Colorfastness Properties

Fastness Test	Standard	Typical Rating (Grey Scale)
Wash Fastness (Color Change)	ISO 105-C06	4-5
Wash Fastness (Staining)	ISO 105-C06	4-5
Light Fastness	ISO 105-B02	4-5
Rubbing Fastness (Dry)	ISO 105-X12	4
Rubbing Fastness (Wet)	ISO 105-X12	3

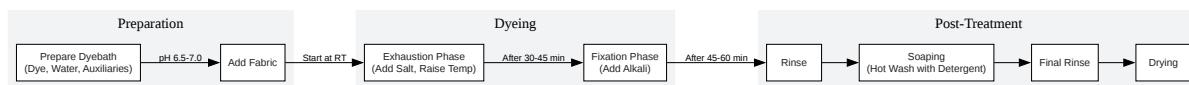
Note: The Grey Scale for assessing color change and staining ranges from 1 (poor) to 5 (excellent). The Blue Wool scale for light fastness ranges from 1 (very low) to 8 (very high). The provided data is for representative bifunctional reactive dyes.

Experimental Protocols

The following are detailed protocols for the application of **Reactive Brown 23** in a laboratory setting for textile dyeing research.

Exhaust Dyeing of Cotton with Reactive Brown 23

This protocol describes a standard exhaust dyeing method for applying **Reactive Brown 23** to cotton fabric.


Materials and Reagents:

- Scoured and bleached cotton fabric
- **Reactive Brown 23**
- Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)
- Sodium carbonate (Na₂CO₃) (Soda ash)
- Acetic acid (CH₃COOH)
- Wetting agent
- Sequestering agent
- Soaping agent
- Distilled water
- Laboratory dyeing machine (e.g., Mathis Labomat)

Procedure:

- Preparation of Dyebath:
 - Set the liquor ratio (the ratio of the weight of the goods to the volume of the dyebath) typically between 1:10 and 1:20.
 - Add a wetting agent (e.g., 1 g/L) and a sequestering agent (e.g., 1 g/L) to the required volume of distilled water.
 - Adjust the pH of the dyebath to 6.5-7.0 with acetic acid.
 - Add the pre-dissolved **Reactive Brown 23** dye solution to the dyebath. The amount of dye is calculated based on the desired shade depth (% on weight of fabric, owf).
- Dyeing - Exhaustion Phase:

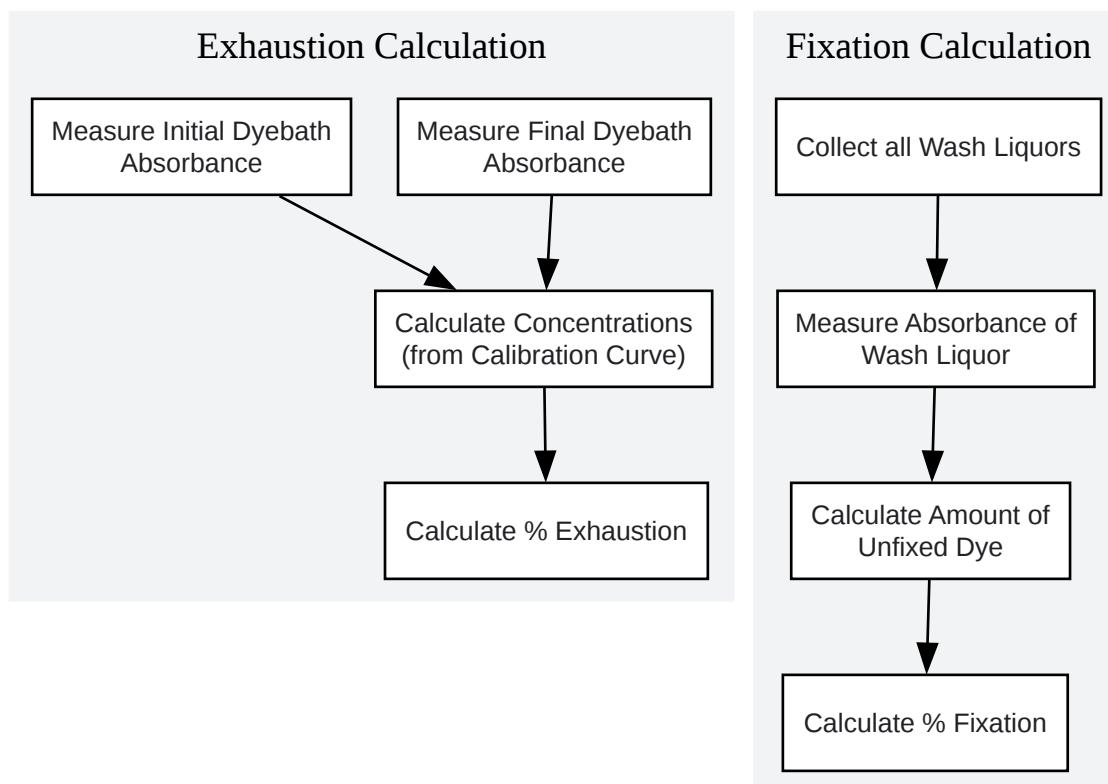
- Introduce the cotton fabric into the dyebath at room temperature.
- Raise the temperature to the dyeing temperature (typically 60-80°C for hot brand reactive dyes) over 30-45 minutes.
- Gradually add the electrolyte (e.g., NaCl or Na₂SO₄) in portions over this period to promote dye exhaustion. The amount of salt depends on the shade depth.
- Dyeing - Fixation Phase:
 - After the exhaustion phase (typically 30-45 minutes at the dyeing temperature), begin the fixation process.
 - Gradually add a pre-dissolved solution of sodium carbonate (soda ash) to the dyebath over 15-20 minutes to raise the pH to 10.5-11.5.
 - Continue the dyeing process at this temperature and pH for a further 45-60 minutes to ensure covalent bond formation between the dye and the fiber.
- Washing-off (Soaping):
 - After dyeing, drop the dyebath and give the fabric a cold rinse.
 - Perform a hot rinse at around 70-80°C.
 - Treat the fabric with a soaping agent (e.g., 2 g/L) at or near the boil (95-100°C) for 10-15 minutes to remove any unfixed or hydrolyzed dye.
 - Rinse the fabric thoroughly with hot and then cold water until the rinse water is clear.
 - Dry the dyed fabric.

[Click to download full resolution via product page](#)

Caption: Workflow for the exhaust dyeing of cotton with **Reactive Brown 23**.

Determination of Dye Exhaustion and Fixation Efficiency

This protocol outlines the spectrophotometric method to quantify the exhaustion and fixation of **Reactive Brown 23**.


Materials and Reagents:

- UV-Vis Spectrophotometer
- Dyed fabric sample
- Unfixed dye wash liquor
- Calibration standards of **Reactive Brown 23**

Procedure:

- Dye Exhaustion (%E) Calculation:
 - Prepare a calibration curve for **Reactive Brown 23** by measuring the absorbance of a series of standard solutions of known concentrations at the dye's maximum absorption wavelength (λ_{max}).
 - Measure the absorbance of the initial dyebath (before adding the fabric) and the final dyebath (after the dyeing process is complete).
 - Calculate the initial and final dye concentrations using the calibration curve and the Beer-Lambert law.
 - Calculate the percentage exhaustion using the following formula: $\%E = [(Initial\ Concentration - Final\ Concentration) / Initial\ Concentration] \times 100$
- Dye Fixation (%F) Calculation:

- Thoroughly wash the dyed fabric to remove all unfixed and hydrolyzed dye. Collect all wash liquors.
- Measure the concentration of the dye in the collected wash liquor using the spectrophotometer and the calibration curve.
- Calculate the amount of unfixed dye.
- The amount of fixed dye is the difference between the total exhausted dye and the unfixed dye.
- Calculate the percentage fixation using the following formula: $\%F = [(Amount\ of\ Exhausted\ Dye - Amount\ of\ Unfixed\ Dye) / Amount\ of\ Exhausted\ Dye] \times 100$

[Click to download full resolution via product page](#)

Caption: Workflow for determining dye exhaustion and fixation efficiency.

Colorfastness Testing

The following protocols are based on ISO standards for determining the colorfastness of textiles dyed with **Reactive Brown 23**.

This test assesses the resistance of the color to domestic and commercial laundering.

Apparatus and Materials:

- Launder-Ometer or similar apparatus
- Stainless steel balls (6 mm diameter)
- Multifibre adjacent fabric (e.g., DW type containing wool, acrylic, polyester, nylon, cotton, and acetate)
- ECE reference detergent
- Sodium perborate
- Grey Scale for assessing color change and staining

Procedure:

- Prepare a composite specimen by sewing a 10 cm x 4 cm piece of the dyed fabric to a piece of multifibre adjacent fabric of the same dimensions.
- Prepare the wash liquor according to the specific test conditions (e.g., A2S test: 4 g/L ECE detergent and 1 g/L sodium perborate).
- Place the composite specimen, the required number of stainless steel balls (e.g., 10 for A2S), and the specified volume of wash liquor into a stainless steel container.
- Run the test in the Launder-Ometer for the specified time and temperature (e.g., 30 minutes at 40°C for A2S).
- After the test, rinse the composite specimen in cold water and then in warm water.
- Separate the dyed fabric from the multifibre fabric, leaving them attached at one edge.

- Dry the specimens in air at a temperature not exceeding 60°C.
- Assess the color change of the dyed fabric and the staining of each fiber in the multifibre fabric using the appropriate Grey Scales under standardized lighting conditions.

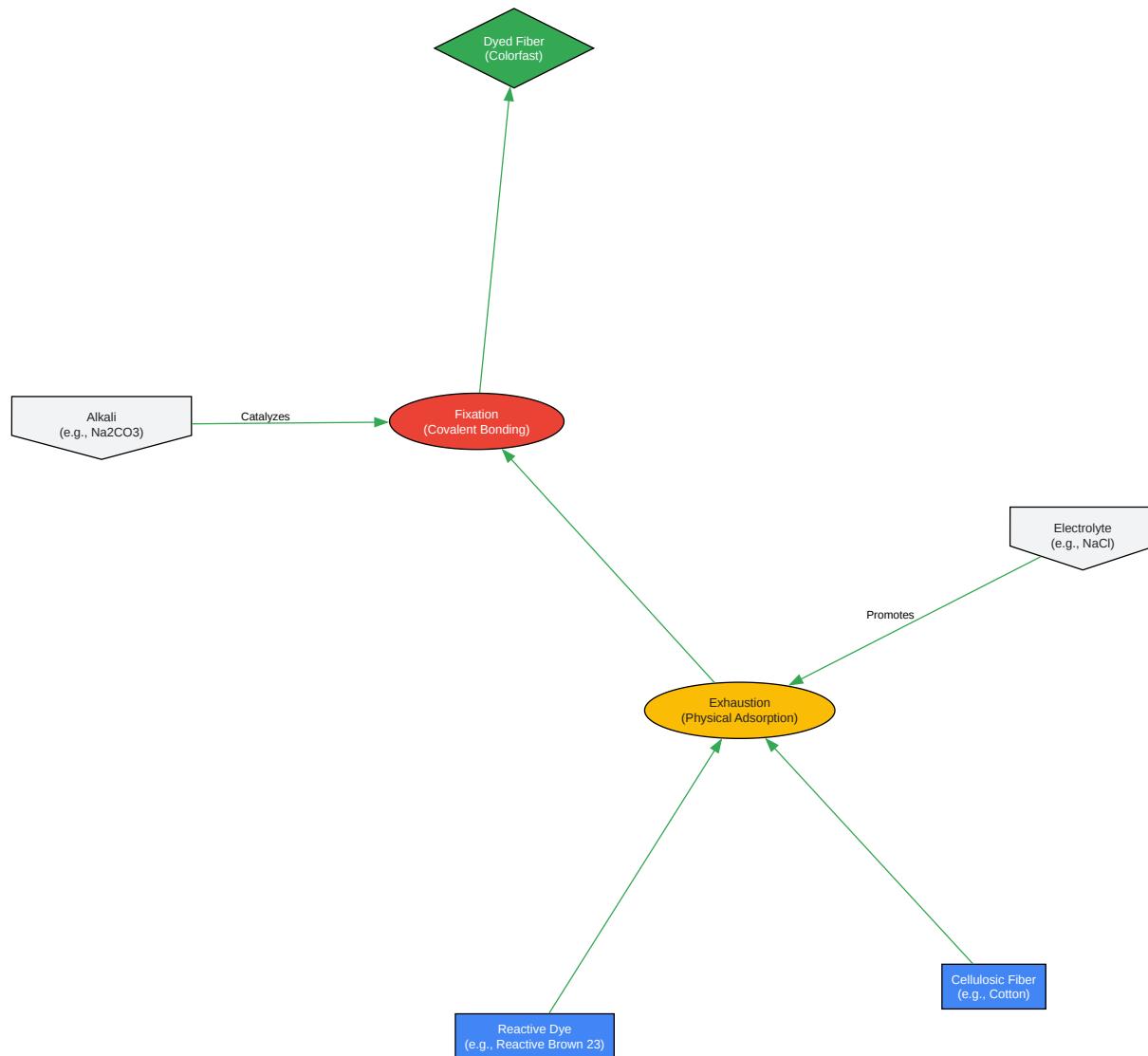
This test determines the resistance of the color to the action of an artificial light source representative of natural daylight.

Apparatus and Materials:

- Xenon arc lamp apparatus
- Blue Wool standards (ranging from 1 to 8)
- Opaque card
- Grey Scale for assessing color change

Procedure:

- Mount a specimen of the dyed fabric onto a card.
- Partially cover the specimen and a set of Blue Wool standards with an opaque card.
- Place the mounted specimens and standards in the xenon arc lamp apparatus.
- Expose the specimens and standards to the light source under specified conditions of temperature and humidity.
- Periodically inspect the fading of the specimen and the Blue Wool standards.
- The test is complete when the contrast between the exposed and unexposed parts of the specimen is equal to a specific grade on the Grey Scale.
- The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading to the specimen.


This test evaluates the amount of color transferred from the surface of the dyed fabric to another surface by rubbing.

Apparatus and Materials:

- Crockmeter (rubbing fastness tester)
- Standard white cotton rubbing cloth
- Grey Scale for assessing staining

Procedure:

- Dry Rubbing:
 - Fix a piece of the dyed fabric to the base of the Crockmeter.
 - Mount a square of the white cotton rubbing cloth onto the rubbing finger.
 - Operate the Crockmeter for 10 cycles (10 turns of the handle).
 - Remove the white rubbing cloth and assess the degree of staining using the Grey Scale.
- Wet Rubbing:
 - Thoroughly wet a square of the white cotton rubbing cloth in distilled water and squeeze it to a specific moisture content (typically 100% of its own weight).
 - Repeat the procedure for dry rubbing using the wet rubbing cloth.
 - Dry the rubbing cloth in air before assessing the staining with the Grey Scale.

[Click to download full resolution via product page](#)

Caption: Logical relationship of components in the reactive dyeing process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scialert.net [scialert.net]
- 2. dyespigments.net [dyespigments.net]
- 3. Bi-Functional Series – Shan's Dyes and Chemicals [shansdyes.com]
- 4. textileindustry.net [textileindustry.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Reactive Brown 23 in Textile Dyeing Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15138136#reactive-brown-23-application-in-textile-dyeing-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com